Methyl 2-[bis(4-hydroxyphenyl)methyl]benzoate
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Overview
Description
Methyl 2-[bis(4-hydroxyphenyl)methyl]benzoate is an organic compound with the molecular formula C20H16O4 It is a derivative of benzoic acid and is characterized by the presence of two 4-hydroxyphenyl groups attached to a central benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[bis(4-hydroxyphenyl)methyl]benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. One common method is the reaction of 2-[bis(4-hydroxyphenyl)methyl]benzoic acid with methanol under acidic conditions to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[bis(4-hydroxyphenyl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-[bis(4-hydroxyphenyl)methyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of Methyl 2-[bis(4-hydroxyphenyl)methyl]benzoate involves its interaction with various molecular targets. It can act as an antagonist for estrogen receptors, particularly estrogen receptor ER-β, by binding to these receptors and inhibiting their normal function. This interaction can disrupt hormonal signaling pathways and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): A well-known endocrine disruptor with similar structural features.
4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP): A metabolite of BPA with similar reactivity and binding properties.
Uniqueness
Methyl 2-[bis(4-hydroxyphenyl)methyl]benzoate is unique due to its specific ester structure, which imparts different chemical properties compared to its analogs.
Properties
CAS No. |
62218-29-5 |
---|---|
Molecular Formula |
C21H18O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
methyl 2-[bis(4-hydroxyphenyl)methyl]benzoate |
InChI |
InChI=1S/C21H18O4/c1-25-21(24)19-5-3-2-4-18(19)20(14-6-10-16(22)11-7-14)15-8-12-17(23)13-9-15/h2-13,20,22-23H,1H3 |
InChI Key |
CYGWTRRQCKDSSC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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